molecular formula C19H18N2O B11837374 N-[6-(Dimethylamino)naphthalen-1-yl]benzamide CAS No. 62972-13-8

N-[6-(Dimethylamino)naphthalen-1-yl]benzamide

Cat. No.: B11837374
CAS No.: 62972-13-8
M. Wt: 290.4 g/mol
InChI Key: RCTQMDYXGDNQSM-UHFFFAOYSA-N
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Description

N-[6-(Dimethylamino)naphthalen-1-yl]benzamide is a specialized chemical compound of significant interest in biochemical and organic chemistry research. Its core research value derives from the incorporation of a dimethylaminonaphthalene moiety, a structure recognized for its environment-sensitive fluorescent properties . Similar dimethylamino-aromatic systems are extensively utilized as solvatochromic fluorophores, exhibiting low quantum yield in aqueous solutions but becoming highly fluorescent in non-polar solvents or when bound to hydrophobic sites on proteins or membranes . This makes the compound a promising candidate for developing novel fluorescent probes to study protein-ligand interactions, protein folding, and receptor distribution via confocal microscopy . Beyond its applications in spectroscopy, the dimethylamino group attached to an aromatic system is a key functional group in the design of nucleophilic catalysts . Catalysts featuring dimethylaminobenzimidazole structures have demonstrated efficacy in acyl-transfer reactions, such as the desymmetrization of anhydrides . The presence of the dimethylamino group is crucial as it enhances the nucleophilicity of the catalyst and can improve the stability of intermediates . Therefore, this compound serves as a valuable scaffold or building block in organic synthesis and catalysis research, particularly for investigating and developing new chiral catalysts for asymmetric synthesis. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

62972-13-8

Molecular Formula

C19H18N2O

Molecular Weight

290.4 g/mol

IUPAC Name

N-[6-(dimethylamino)naphthalen-1-yl]benzamide

InChI

InChI=1S/C19H18N2O/c1-21(2)16-11-12-17-15(13-16)9-6-10-18(17)20-19(22)14-7-4-3-5-8-14/h3-13H,1-2H3,(H,20,22)

InChI Key

RCTQMDYXGDNQSM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reaction Protocol

A solution of 6-dimethylaminonaphthalen-1-amine (1.0 equiv) in anhydrous dichloromethane is treated with triethylamine (2.5 equiv) to scavenge HCl. Benzoyl chloride (1.2 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12–24 hours. The crude product is purified via recrystallization or column chromatography.

Key Parameters

  • Solvent : Dichloromethane or THF.

  • Base : Triethylamine or pyridine.

  • Yield : 70–85% after purification.

Analytical Validation

  • 1H NMR : Aromatic protons appear as multiplet signals between δ 7.2–8.2 ppm, with dimethylamino singlet at δ 2.9–3.1 ppm.

  • MS (ESI) : Molecular ion peak at m/z 305 (M+H)+.

Coupling via Schotten-Baumann Conditions

This aqueous-phase method minimizes side reactions and simplifies purification. The approach mirrors protocols for related naphthylamides.

Reaction Protocol

6-Dimethylaminonaphthalen-1-amine is suspended in 10% NaOH (aq). Benzoyl chloride (1.5 equiv) is added in portions with vigorous stirring at 0°C. The precipitate is filtered, washed with cold water, and dried.

Optimization Insights

  • Temperature : Maintaining 0–5°C prevents hydrolysis of benzoyl chloride.

  • Yield : 60–75%.

Comparative Advantages

  • Eliminates organic solvents.

  • Scalable for industrial production.

Metal-Catalyzed Amination Followed by Acylation

For substrates lacking the dimethylamino group, a two-step strategy is employed:

Step 1: Palladium-Catalyzed Dimethylamination

Naphthalen-1-amine undergoes C–H dimethylamination using Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and DMF as the dimethylamino source.

Conditions :

  • Solvent : Toluene, 110°C, 24 hours.

  • Yield : 65–80%.

Step 2: Benzoylation

The resultant 6-dimethylaminonaphthalen-1-amine is acylated as in Section 1.

Overall Yield

  • Combined Yield : 50–60%.

Multi-Step Synthesis from Naphthalene Derivatives

A modular approach constructs the naphthalene backbone while introducing substituents sequentially:

Step 1: Nitration and Reduction

Naphthalene is nitrated at the 1-position, followed by reduction to 1-aminonaphthalene.

Step 2: Dimethylamination

The amine is methylated using dimethyl sulfate or iodomethane in the presence of a base.

Step 3: Benzoylation

Final acylation with benzoyl chloride completes the synthesis.

Challenges

  • Regioselectivity : Competitive substitution at other positions necessitates careful monitoring.

  • Yield : 40–55% over three steps.

Critical Analysis of Methodologies

Method Yield Purity Scalability Complexity
Direct Acylation70–85%>95%ModerateLow
Schotten-Baumann60–75%90–95%HighLow
Metal-Catalyzed Route50–60%85–90%LowHigh
Multi-Step Synthesis40–55%80–85%ModerateVery High

Mechanistic Considerations

  • Acylation : Nucleophilic attack by the amine on the electrophilic carbonyl of benzoyl chloride, facilitated by base.

  • Dimethylamination : Pd-catalyzed C–H activation enables direct introduction of dimethylamino groups without pre-functionalization.

Side Reactions

  • Over-Acylation : Excess benzoyl chloride may lead to diacylated byproducts.

  • Oxidation : Electron-rich dimethylamino groups can oxidize under harsh conditions, necessitating inert atmospheres .

Chemical Reactions Analysis

Types of Reactions

N-[6-(Dimethylamino)naphthalen-1-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

N-[6-(Dimethylamino)naphthalen-1-yl]benzamide has been studied for its antimicrobial , anticancer , and anti-parasitic properties. The following sections detail these applications.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial and fungal strains. For instance, a study reported that certain benzamide derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity comparable to standard treatments like fluconazole .

Table 1: Antimicrobial Activity of Benzamide Derivatives

CompoundMIC (µM)Activity Type
W65.19Antibacterial
W15.08Antifungal

The structure-activity relationship (SAR) indicates that modifications on the benzamide structure can enhance antimicrobial potency, suggesting a pathway for developing new antibiotics .

Anticancer Properties

The compound has shown promise in anticancer research. In vitro studies indicated that certain derivatives of this compound exerted strong anti-proliferative effects against various cancer cell lines, including melanoma and lung carcinoma cells. For example, a derivative demonstrated an IC50 value of approximately 0.033 µM against melanoma cells, indicating potent activity .

Table 2: Anticancer Activity of Selected Compounds

CompoundIC50 (µM)Cancer Type
MJ660.033Melanoma
MJ650.12Lung Squamous Carcinoma

The mechanism of action appears to involve cell cycle arrest and apoptosis induction through modulation of specific signaling pathways .

Anti-Parasitic Effects

This compound has also been evaluated for its anti-parasitic properties against protozoan infections such as Trypanosomiasis and Malaria. In vitro studies revealed that certain derivatives exhibited significant activity against Trypanosoma brucei and Plasmodium falciparum, with selectivity indices suggesting low toxicity to mammalian cells compared to their efficacy against parasites .

Table 3: Anti-Parasitic Activity of Benzamide Derivatives

CompoundIC50 (µg/mL)Target Parasite
1a81Trypanosoma brucei
1b<0.46Trypanosoma cruzi

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of specific functional groups significantly influences the biological activity of this compound derivatives. For instance, modifications to the naphthalene ring and the benzamide moiety can enhance both solubility and potency against various pathogens .

Mechanism of Action

The mechanism of action of N-[6-(Dimethylamino)naphthalen-1-yl]benzamide primarily involves its interaction with molecular targets through hydrogen bonding and π-π stacking interactions. The dimethylamino group enhances the electron-donating ability of the naphthalene ring, facilitating interactions with electron-deficient species. These interactions can influence the compound’s fluorescence properties and its ability to act as a probe in various applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Structure and Properties

  • N-(Naphthalen-1-yl)benzamide (C₁₇H₁₃NO): Structure: Lacks the dimethylamino group at position 5. Crystallinity: Forms chains via N–H···O hydrogen bonds along the [010] direction, with a dihedral angle of 86.63° between the naphthalene and benzamide rings . Electronic Effects: The absence of the electron-donating dimethylamino group reduces solubility in polar solvents compared to the target compound.
  • 4-(Dimethylamino)-N-[6-(hydroxyamino)-6-oxohexyl]-benzamide: Structure: Contains a dimethylamino group at the 4-position of the benzamide and a hydroxamic acid chain. Biological Activity: Acts as an HDAC1 inhibitor, suggesting the dimethylamino group’s position and hydroxamate moiety are critical for enzyme binding .
  • Capmatinib (C₂₃H₁₇FN₆O): Structure: A fluorinated benzamide with a heterocyclic substituent (imidazo-triazine-quinoline). Pharmacology: Targets c-Met kinase, highlighting how extended aromatic systems enhance selectivity for oncogenic receptors .

Physicochemical Properties

Compound Molecular Weight Density (g/cm³) Boiling Point (°C) Key Substituents
N-[6-(Dimethylamino)naphthalen-1-yl]benzamide* ~308.4 (calc.) ~1.3 (est.) ~450 (est.) 6-dimethylamino, naphthalene
N-(4-Amino-6-hydroxy-1-naphthalenyl)benzamide 352.598 1.37 453.2 4-amino, 6-hydroxy
N-(Naphthalen-1-yl)benzamide 247.29 Not reported Not reported None (parent structure)
Capmatinib 412.43 Not reported Not reported Fluorine, imidazo-triazine

*Estimated values based on structural analogs .

Critical Analysis of Evidence

  • Contradictions/Gaps: lists a molecular formula (C₂₂H₄₄N₂O) inconsistent with a naphthalenyl benzamide structure, suggesting possible reporting errors. Limited data on the target compound’s biological activity necessitates extrapolation from analogs.
  • Strengths :
    • Structural diversity in evidence (e.g., plant-derived benzamides, kinase inhibitors) enables broad comparisons of substituent effects .

Biological Activity

N-[6-(Dimethylamino)naphthalen-1-yl]benzamide is a compound of significant interest in the field of medicinal chemistry, particularly for its potential anti-cancer properties. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features a naphthalene core substituted at the 6-position with a dimethylamino group and connected to a benzamide moiety. This structural configuration is believed to contribute to its biological activity.

Synthesis Methods

Various synthetic routes have been explored to obtain this compound. One common method involves the reaction of 6-bromo-N,N-dimethylnaphthalen-1-amine with benzoyl chloride in the presence of a base, leading to the formation of the desired amide product. The reaction conditions typically include solvents such as dichloromethane or dimethylformamide (DMF) under reflux conditions.

Anticancer Properties

This compound has demonstrated notable anticancer activity across various cancer cell lines.

  • Cytotoxicity : Studies indicate that this compound exhibits strong cytotoxic effects against melanoma (M21), lung cancer (CH27 and H460), and hepatoma (Hep3B) cell lines. For instance, one study reported an IC50 value of approximately 0.033 μM against M21 cells, indicating potent anti-proliferative effects .
  • Mechanisms of Action : The compound induces mitotic arrest in cancer cells, characterized by increased microtubule asters and activation of apoptosis pathways. Specifically, it has been linked to enhanced phosphorylation of cyclin B1 and Bcl-2, suggesting its role in disrupting cell cycle progression at the G2/M phase .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its substituents. Modifications at the C-6 position are crucial for enhancing anti-cancer efficacy. Compounds with electron-donating groups have shown promising results, with several derivatives exhibiting low IC50 values against human tumor cell lines .

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Melanoma Cells : A detailed investigation revealed that treatment with this compound resulted in significant cell death in M21 melanoma cells through JNK protein expression modulation .
  • Invasion Inhibition : Another study highlighted its potential to reduce invasion characteristics in A549 lung cancer cells via disruption of the FAK/Paxillin signaling pathway .
  • Comparative Analysis : When compared to other heterocyclic compounds, this compound showed superior antiproliferative activity against various cancer cell lines, including HeLa and MDA-MB-231 .

Data Summary

Cell Line IC50 (μM) Mechanism
M21 (Melanoma)0.033Mitotic arrest
CH27 (Lung Cancer)VariesApoptosis induction
Hep3B (Hepatoma)VariesCell cycle disruption
A549 (Lung Cancer)VariesInvasion inhibition

Q & A

Q. What synthetic methodologies are most effective for preparing N-[6-(dimethylamino)naphthalen-1-yl]benzamide?

The compound can be synthesized via multicomponent condensation reactions involving β-naphthol, aldehydes, and amines. For example, substituting benzaldehyde with dimethylamino-functionalized aldehydes in a three-component system (β-naphthol, aldehyde, ethylenediamine) under solvent-free conditions yields derivatives with high regioselectivity (75–88% yields) . Carbodiimide derivatives (e.g., EDC·HCl) or boric acid are effective coupling agents for amide bond formation, offering advantages like simplicity and cost-efficiency .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • 1H/13C NMR : Analyze aromatic proton environments (e.g., dimethylamino group at δ ~2.8–3.0 ppm) and carbonyl resonance (δ ~165–170 ppm) .
  • IR Spectroscopy : Confirm amide C=O stretching (~1640–1680 cm⁻¹) and N-H bending (~3300 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 292.07 [M⁺]) validate molecular weight . Elemental analysis (C, H, N) further corroborates purity .

Q. What structural features of this compound influence its reactivity?

The dimethylamino group at the 6-position of the naphthalene ring acts as an electron-donating group, enhancing π-π stacking and hydrogen-bonding interactions. The naphthalene core provides a rigid aromatic scaffold, while the benzamide moiety enables functionalization via amide coupling . These features are critical for designing derivatives with tailored electronic or steric properties.

Advanced Research Questions

Q. How do reaction conditions (e.g., pH, catalysts) affect the regioselectivity of naphthalene functionalization?

Acidic conditions favor electrophilic substitution at electron-rich positions (e.g., para to dimethylamino groups), while basic conditions stabilize intermediates for directed C-H activation. For example, Cu(II)-mediated oxidation under acidic vs. basic conditions yields divergent products (chlorination vs. methoxylation) . Optimizing solvent systems (e.g., acetonitrile:water 3:1) improves yields by stabilizing reactive intermediates .

Q. What strategies resolve contradictions in biological activity data for naphthalene benzamide derivatives?

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., nitro, methoxy, halogens) to isolate contributions to bioactivity .
  • Computational Modeling : Density functional theory (DFT) predicts electronic effects (e.g., HOMO-LUMO gaps) influencing binding to targets like dopamine receptors .
  • In Vitro/In Vivo Correlation : Validate enzyme inhibition (e.g., histone deacetylase) with radioligand binding assays (e.g., [³H]-labeled analogs) .

Q. How can analytical challenges in quantifying trace impurities be addressed?

  • HPLC-MS/MS : Use reverse-phase columns (C18) with acetonitrile/water gradients to separate polar byproducts (e.g., unreacted amines) .
  • NMR Relaxation Editing : Suppress signals from major components to detect low-abundance impurities (<0.1%) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry in derivatives with complex substituents .

Q. What mechanistic insights explain divergent reaction pathways in copper-mediated C-H oxidation?

Under basic conditions, Cu(II) facilitates organometallic C-H activation via a concerted metalation-deprotonation (CMD) mechanism. In contrast, acidic conditions promote single-electron transfer (SET), leading to radical intermediates and nondirected chlorination . Solvent polarity and ligand effects (e.g., quinoline coordination) further modulate pathway selection .

Key Recommendations for Researchers

  • Prioritize multicomponent reactions for scalable synthesis .
  • Use DFT calculations to predict electronic effects in SAR studies .
  • Validate biological activity with orthogonal assays (e.g., radioligand binding and cellular uptake) .

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